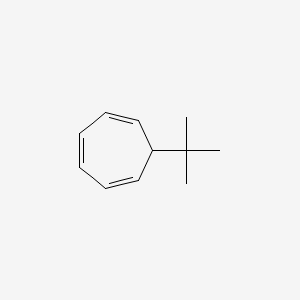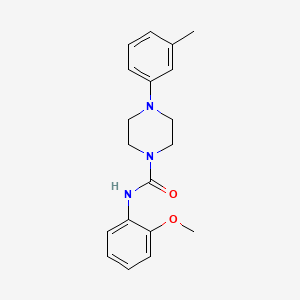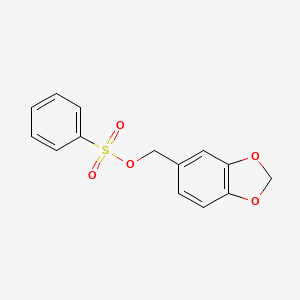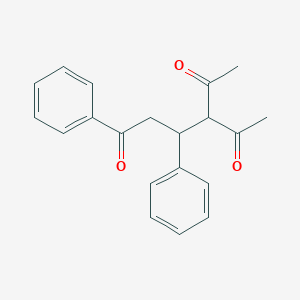
Gold;niobium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gold;niobium is a compound formed by the combination of gold and niobium. Gold is a precious metal known for its conductivity, malleability, and resistance to corrosion. Niobium is a transition metal with high melting and boiling points, making it useful in various industrial applications. The combination of these two metals results in a compound with unique properties that are valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Gold;niobium can be synthesized through various methods, including chemical vapor deposition, physical vapor deposition, and alloying. One common method involves the reduction of niobium chloride with gold in a controlled environment. The reaction conditions typically include high temperatures and an inert atmosphere to prevent oxidation.
Industrial Production Methods
In industrial settings, this compound is produced through alloying processes. This involves melting gold and niobium together in a furnace under a protective atmosphere to prevent oxidation. The molten mixture is then cooled and solidified to form the this compound compound.
Chemical Reactions Analysis
Types of Reactions
Gold;niobium undergoes various chemical reactions, including oxidation, reduction, and substitution.
Reduction: Niobium can be reduced from its oxide form using reducing agents like hydrogen or carbon.
Substitution: Niobium can undergo substitution reactions with halogens to form niobium halides.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or carbon at high temperatures.
Substitution: Halogens like fluorine, chlorine, bromine, and iodine.
Major Products Formed
Oxidation: Niobium pentoxide (Nb₂O₅).
Reduction: Metallic niobium.
Substitution: Niobium halides such as niobium pentafluoride (NbF₅) and niobium pentachloride (NbCl₅).
Scientific Research Applications
Gold;niobium has a wide range of applications in scientific research, including:
Mechanism of Action
Comparison with Similar Compounds
Gold;niobium can be compared with other similar compounds such as:
Gold;platinum: Both compounds are used in catalysis, but this compound offers better stability and resistance to oxidation.
Gold;titanium: While both are biocompatible, this compound has superior electrical conductivity, making it more suitable for electronic applications.
Niobium;tantalum: Both niobium and tantalum are used in high-temperature applications, but this compound provides additional benefits due to the presence of gold, such as enhanced catalytic activity
Conclusion
This compound is a versatile compound with unique properties that make it valuable in various scientific and industrial applications. Its ability to undergo different chemical reactions, coupled with its stability and biocompatibility, makes it a compound of significant interest in research and industry.
Properties
CAS No. |
12006-56-3 |
|---|---|
Molecular Formula |
AuNb3 |
Molecular Weight |
475.6857 g/mol |
IUPAC Name |
gold;niobium |
InChI |
InChI=1S/Au.3Nb |
InChI Key |
NDNKRACDDKGFIP-UHFFFAOYSA-N |
Canonical SMILES |
[Nb].[Nb].[Nb].[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3,3-dimethyl-2-bicyclo[2.2.1]heptanylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B14720151.png)
![N-(7-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B14720159.png)
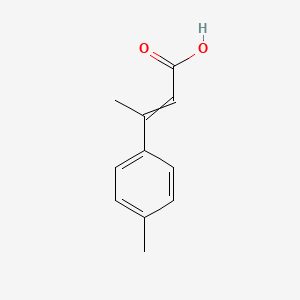
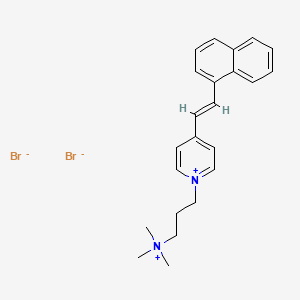
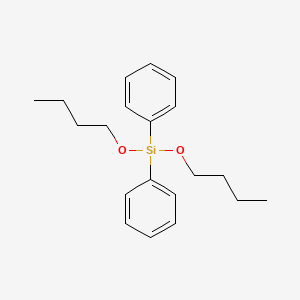
![6-[2-(3-Aminophenyl)ethyl]-5-(4-chlorophenyl)pyrimidine-2,4-diamine](/img/structure/B14720193.png)
